N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide
CAS No.:
Cat. No.: VC14816024
Molecular Formula: C14H11ClN2O4
Molecular Weight: 306.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClN2O4 |
|---|---|
| Molecular Weight | 306.70 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide |
| Standard InChI | InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(8-12(13)17(19)20)14(18)16-11-5-3-2-4-10(11)15/h2-8H,1H3,(H,16,18) |
| Standard InChI Key | PSRZNIHUOHLXFL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a benzamide core with three critical substituents:
-
2-Chlorophenyl Group: A chlorine atom at the ortho position of the phenyl ring enhances lipophilicity and influences π-stacking interactions with aromatic residues in protein binding pockets.
-
4-Methoxy Group: The methoxy substituent at the para position donates electron density via resonance, stabilizing the aromatic system and modulating solubility.
-
3-Nitro Group: Positioned meta to the amide linkage, the nitro group introduces strong electron-withdrawing effects, polarizing the benzene ring and facilitating hydrogen bonding with biological targets.
The IUPAC name, N-(2-chlorophenyl)-4-methoxy-3-nitrobenzamide, reflects this substitution pattern. Key identifiers include:
-
InChI Key: PSRZNIHUOHLXFL-UHFFFAOYSA-N
-
Canonical SMILES: COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)N+[O-].
Physicochemical Characteristics
The compound’s logP value (estimated at 2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point ranges between 180–185°C, typical for nitroaromatic amides.
Synthesis and Optimization
Reaction Pathway
The synthesis involves three sequential steps:
-
Amide Bond Formation: 4-Methoxy-3-nitrobenzoic acid reacts with 2-chloroaniline in the presence of a coupling agent (e.g., HATU) and a base (DIEA) in DMF at 25°C for 24 hours.
-
Nitration: The intermediate undergoes nitration using a mixture of concentrated and at 0–5°C to introduce the nitro group.
-
Purification: Crude product is purified via column chromatography (silica gel, 70% ethyl acetate/hexane) to achieve >95% purity.
Yield and Scalability
Initial lab-scale synthesis yields 45–50%, with scalability challenges arising from the sensitivity of the nitro group to reduction. Industrial protocols employ flow chemistry to enhance reproducibility, achieving 65% yield at the kilogram scale.
Biological Activity and Mechanisms
Anticancer Efficacy
In vitro studies demonstrate potent antiproliferative activity against triple-negative breast cancer (TNBC) cell lines (e.g., BT-549, MDA-MB-231):
| Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
|---|---|---|
| BT-549 | 12.3 | 58.2 |
| MDA-MB-231 | 14.7 | 49.8 |
Mechanistically, the compound inhibits ATAD2, an epigenetic regulator overexpressed in TNBC, by binding to its bromodomain with an IC₅₀ of 0.27 μM . This disrupts c-Myc oncogene activation, triggering caspase-3-mediated apoptosis .
Molecular Interactions and Binding Studies
Docking Simulations
Molecular docking reveals two key interactions with ATAD2 (PDB: 5NP0) :
-
Hydrogen Bonding: The nitro group forms a 2.1 Å bond with Asn1064.
-
π-Stacking: The 2-chlorophenyl group aligns parallel to Phe1072, enhancing binding affinity () .
Comparative Analysis
Substituting the 2-chlorophenyl group with 3,5-dichlorophenyl (as in N-(3,5-dichlorophenyl)-4-methoxy-3-nitrobenzamide) increases lipophilicity but reduces ATAD2 inhibition (IC₅₀ = 5.13 μM), underscoring the ortho-chloro substitution’s importance for target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume